5-fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a fluorine atom at position 5 and a piperazine-linked cyclopenta[d]pyrimidine moiety at position 2. The cyclopenta[d]pyrimidine ring system is fused, rigid, and bicyclic, contributing to enhanced binding affinity in hydrophobic pockets of biological targets. The methyl group at position 2 of the cyclopenta[d]pyrimidine likely improves metabolic stability by reducing oxidative degradation . The piperazine linker facilitates interactions with polar residues in target proteins, while the fluorine atom enhances electronegativity and may influence pharmacokinetic properties such as membrane permeability and half-life .
Propriétés
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6/c1-11-20-14-4-2-3-13(14)15(21-11)22-5-7-23(8-6-22)16-18-9-12(17)10-19-16/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBCBNPRDUGXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a novel compound of interest in medicinal chemistry due to its unique structural features, which include a pyrimidine core with a fluorine atom and a piperazine ring. This compound has shown potential biological activities that could be leveraged for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is with a molecular weight of approximately 314.36 g/mol. Its structure includes:
- A pyrimidine base.
- A piperazine substituent.
- A cyclopenta[d]pyrimidine moiety.
This combination of structural elements suggests diverse reactivity and biological activity profiles.
Anticancer Potential
Research indicates that compounds similar to 5-fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine exhibit significant anticancer properties. For instance, derivatives of 5-fluoro-2'-deoxyuridine have been shown to inhibit the growth of murine leukemia cells (L5178Y), demonstrating cytostatic effects comparable to established chemotherapeutics . The potential for this compound to act similarly warrants further exploration.
The biological activity of this compound may involve the inhibition of key enzymes involved in nucleotide synthesis. For example, compounds that share structural similarities often target thymidylate synthase, an enzyme critical for DNA synthesis and repair. This inhibition can lead to apoptosis in rapidly dividing cancer cells.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Line : NIH-3T3 (mouse fibroblast).
- Assay Type : MTT assay.
- Findings : Compounds exhibited IC50 values indicating effective cytotoxicity at low concentrations (typically below 50 µM).
Structure-Activity Relationship (SAR)
The structural components of 5-fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine contribute significantly to its biological activity. The presence of the fluorine atom and the cyclopentane ring enhances lipophilicity and potentially increases cellular uptake.
Table 1: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogs with Cyclopenta[d]Pyrimidine Moieties
2.1.1 2-Cyclopropyl-4-(4-{2-Methyl-5H,6H,7H-Cyclopenta[d]Pyrimidin-4-yl}Piperazin-1-yl)-6-(Trifluoromethyl)Pyrimidine (BK65732)
- Structural Differences : Replaces the fluorine at position 5 with a trifluoromethyl group and introduces a cyclopropyl substituent at position 2 of the pyrimidine core.
- Cyclopropyl adds steric bulk, which may improve target selectivity by restricting conformational flexibility.
- Molecular Weight : 404.432 (vs. ~380–390 estimated for the target compound), suggesting higher lipophilicity .
2.1.2 2-(4-{2-tert-Butyl-5H,6H,7H-Cyclopenta[d]Pyrimidin-4-yl}Piperazin-1-yl)-4-(Trifluoromethyl)Pyrimidine (BK49533)
- Structural Differences : Substitutes the methyl group on the cyclopenta[d]pyrimidine with a tert-butyl group.
- Impact: The bulky tert-butyl group enhances hydrophobic interactions but may reduce solubility and oral bioavailability.
Piperazine-Linked Compounds with Heterocyclic Cores
2.2.1 Ipatasertib (C24H32ClN5O2)
- Structural Differences: Contains a chlorophenyl group and a propan-2-yl amino side chain instead of the pyrimidine-fluorine substitution.
- Impact :
2.2.2 2-(5-Fluoropyridin-3-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one
- Structural Differences: Replaces the cyclopenta[d]pyrimidine with a pyrido[1,2-a]pyrimidinone core.
- kinase targets). Fluorine on pyridine retains electronegativity but in a distinct spatial arrangement .
Substituent-Specific Comparisons
Research Findings and Trends
- Metabolism : Hydroxylation of the cyclopenta[d]pyrimidine ring (as seen in ) is a common metabolic pathway, but the methyl group in the target compound may slow this process compared to tert-butyl or unsubstituted analogs .
- Computational Predictions: Compounds with rigid bicyclic cores (e.g., cyclopenta[d]pyrimidine) show superior docking scores in kinase pockets compared to monocyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
